Methylcyclohexyl docosanoate
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Overview
Description
Methylcyclohexyl docosanoate is an organic compound with the molecular formula C29H56O2 It is an ester formed from the reaction between docosanoic acid and methylcyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcyclohexyl docosanoate can be synthesized through esterification. The reaction involves the condensation of docosanoic acid with methylcyclohexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The product is purified through distillation or other separation techniques to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups, such as amides or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Methylcyclohexyl docosanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activity and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable emulsions.
Industry: It is used as a lubricant and plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of methylcyclohexyl docosanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Methyl docosanoate: Similar in structure but lacks the cyclohexyl ring, making it less hydrophobic.
Cyclohexyl docosanoate: Contains a cyclohexyl ring but differs in the ester linkage, affecting its chemical reactivity.
Uniqueness: Methylcyclohexyl docosanoate is unique due to the presence of both a long aliphatic chain and a cyclohexyl ring. This combination imparts distinct physical and chemical properties, such as enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
93803-95-3 |
---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
(1-methylcyclohexyl) docosanoate |
InChI |
InChI=1S/C29H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28(30)31-29(2)26-23-21-24-27-29/h3-27H2,1-2H3 |
InChI Key |
IJGOBCWYJXFHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1(CCCCC1)C |
Origin of Product |
United States |
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